N1-(4-fluorobenzyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide
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Overview
Description
N1-(4-fluorobenzyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide is a synthetic organic compound characterized by the presence of a fluorobenzyl group and a hydroxytetrahydropyran moiety linked through an oxalamide bridge
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors due to its unique structural features.
Biological Studies: It can serve as a probe to study biological pathways and interactions, especially those involving fluorinated compounds.
Materials Science: The compound’s stability and functional groups make it suitable for incorporation into polymers and other materials for advanced applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide typically involves the following steps:
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Formation of the Fluorobenzyl Intermediate: : The synthesis begins with the preparation of 4-fluorobenzylamine. This can be achieved through the nucleophilic substitution of 4-fluorobenzyl chloride with ammonia or an amine source under basic conditions .
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Preparation of the Hydroxytetrahydropyran Intermediate: : The hydroxytetrahydropyran moiety is synthesized by the reduction of a suitable pyran precursor, such as 4-hydroxytetrahydropyran-2-one, using a reducing agent like sodium borohydride.
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Coupling Reaction: : The final step involves the coupling of the two intermediates using oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the tetrahydropyran ring can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The oxalamide linkage can be reduced to form the corresponding amine derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Formation of 4-oxotetrahydropyran derivatives.
Reduction: Formation of amine derivatives from the oxalamide linkage.
Substitution: Formation of substituted benzyl derivatives.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorobenzyl group can enhance binding affinity and specificity, while the oxalamide linkage provides structural rigidity.
Comparison with Similar Compounds
Similar Compounds
N1-(4-chlorobenzyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide: Similar structure but with a chlorine atom instead of fluorine.
N1-(4-methylbenzyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide: Contains a methyl group instead of fluorine.
Uniqueness
N1-(4-fluorobenzyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. Fluorine’s high electronegativity and small size can enhance binding interactions in biological systems and improve the compound’s metabolic stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[(4-hydroxyoxan-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O4/c16-12-3-1-11(2-4-12)9-17-13(19)14(20)18-10-15(21)5-7-22-8-6-15/h1-4,21H,5-10H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDAQSXXLRCAJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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